molecular formula C18H20N4O2S B2846348 (4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone CAS No. 946205-35-2

(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone

Cat. No. B2846348
CAS RN: 946205-35-2
M. Wt: 356.44
InChI Key: IULIFEAQOGNHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H20N4O2S and its molecular weight is 356.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A significant area of research involves the synthesis of derivatives related to the core structure of (4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone and evaluating their antimicrobial properties. For example, a study by Mhaske et al. (2014) focused on the synthesis of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, showcasing moderate to good antimicrobial activity against various pathogens (Mhaske, Shelke, Raundal, & Jadhav, 2014). This indicates the potential of such compounds in developing new antimicrobial agents.

Anticancer Potential

The compound's framework is also explored for its potential anticancer properties. A study by Turov (2020) on polyfunctional substituted 1,3-thiazoles, which share structural similarities with this compound, highlighted compounds with piperazine substituents showing significant anticancer activity against a range of cancer cell lines (Turov, 2020). This research underscores the potential of such structures in anticancer drug development.

Drug Design and Molecular Interaction Studies

Further, the compound's scaffold has been used in drug design and molecular interaction studies to understand its binding mechanisms and effects on biological targets. For instance, research by Shim et al. (2002) on cannabinoid receptor antagonists demonstrated the structural and conformational preferences of similar compounds, providing insights into their interaction with biological receptors (Shim, Welsh, Cartier, Edwards, & Howlett, 2002). This kind of study is crucial for understanding the bioactivity and therapeutic potential of such compounds.

properties

IUPAC Name

[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-11-8-12(2)16-14(9-11)19-18(25-16)22-6-4-21(5-7-22)17(23)15-10-13(3)20-24-15/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULIFEAQOGNHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=NO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.